Imidocarb dipropionate is a synthetic compound classified as a carbanilide derivative. [] It is primarily recognized for its role in veterinary medicine. [] In a research context, imidocarb dipropionate serves as a valuable tool for studying parasitic diseases and investigating potential therapeutic interventions. [, , ]
Imidocarb dipropionate is a veterinary pharmaceutical compound primarily utilized for the treatment of protozoal infections, particularly those caused by Babesia species and Hepatozoon canis in dogs. Its chemical structure consists of a complex arrangement of nitrogen and carbon atoms, which contributes to its pharmacological properties. The compound is classified under the category of antiprotozoal agents, specifically within the imidazoles group.
The synthesis of imidocarb dipropionate involves a multi-step process that includes the following key stages:
The process emphasizes low-cost operations and high yields (over 95%), making it suitable for large-scale industrial production. The use of purified water as a solvent simplifies the procedure and enhances safety during manufacturing .
The molecular structure of imidocarb dipropionate can be represented as follows:
The compound exhibits a complex arrangement of carbon (C), hydrogen (H), nitrogen (N), and oxygen (O) atoms that contribute to its biological activity.
Imidocarb dipropionate undergoes several chemical reactions that are critical for its function as an antiprotozoal agent:
These reactions are fundamental to understanding how imidocarb dipropionate functions as an effective treatment for infections caused by protozoa .
The mechanism of action of imidocarb dipropionate involves several processes:
This multi-faceted approach allows imidocarb dipropionate to effectively combat infections caused by Babesia species and other protozoan pathogens .
Imidocarb dipropionate is characterized by:
Key chemical properties include:
Relevant data indicate that proper handling and storage conditions are essential to maintain the efficacy of imidocarb dipropionate .
Imidocarb dipropionate has significant applications in veterinary medicine:
Imidocarb dipropionate is a synthetic carbanilide derivative characterized by a central urea group flanked by two symmetrical meta-substituted phenyl rings, each bearing a 4,5-dihydro-1H-imidazol-2-yl moiety. Its chemical name is N,N'‑bis[3‑(4,5‑dihydro‑1H‑imidazol‑2‑yl)phenyl]urea dipropionate salt, with the molecular formula C~19~H~20~N~6~O·2(C~3~H~6~O~2~) (C~25~H~32~N~6~O~5~) and a molecular weight of 496.57 g/mol [1] [7]. The structural specificity of this compound underpins its antiprotozoal activity:
Table 1: Key Chemical Characteristics of Imidocarb Dipropionate
Property | Specification |
---|---|
IUPAC Name | N,N'‑bis[3‑(4,5‑dihydro‑1H‑imidazol‑2‑yl)phenyl]urea dipropionate |
Molecular Formula | C~25~H~32~N~6~O~5~ |
Molecular Weight | 496.57 g/mol |
Chemical Structure | Symmetrical bis(arylurea) with imidazoline termini |
Key Functional Groups | Urea, imidazoline, phenyl |
Solubility Profile | Highly soluble in water |
Metabolic stability studies in cattle reveal that imidocarb dipropionate undergoes minimal biotransformation, with >90% of residues in tissues identified as the parent compound 90 days post-administration [4]. This persistence correlates with prolonged antiprotozoal effects but also informs residue avoidance timelines in food animals.
Urea-derived compounds like imidocarb represent a distinct chemotherapeutic class targeting apicomplexan parasites. Their mechanism diverges from other antiprotozoals (e.g., hydroxynaphthoquinones, triazolopyrimidines) through:
Table 2: Comparative Efficacy of Urea-Based vs. Alternative Antiprotozoal Agents
Therapeutic Agent | Protozoan Target | Clinical Clearance Rate | Molecular Advantage |
---|---|---|---|
Imidocarb dipropionate | Babesia bigemina in cattle | 96.4% (with additives) | High tissue persistence |
Atovaquone/Azithromycin | Babesia microti-like in dogs | 76.4% (Day 90) | Mitochondrial electron transport blockade |
Buparvaquone/Azithromycin | Babesia microti-like in dogs | 88.0% (Day 90) | Apicoplast function disruption |
In bovine babesiosis, imidocarb’s therapeutic superiority over non-urea agents is evidenced by:
However, emerging resistance concerns are noted in regions with intensive use. Babesia isolates exhibit reduced imidocarb susceptibility due to mutations in membrane transporter genes, necessitating adjunctive therapies like jetepar syrup to restore efficacy [6].
CAS No.: 705930-02-5
CAS No.: 24622-61-5
CAS No.: 14681-59-5
CAS No.: 142694-58-4
CAS No.: 219828-90-7